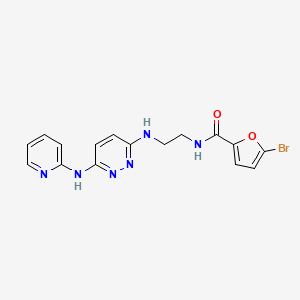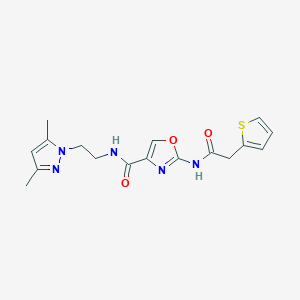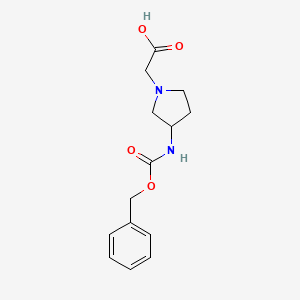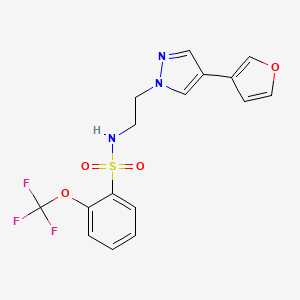
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound, notable for its unique structure combining a furan ring, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can be achieved through a multi-step reaction process. The key steps involve:
Formation of the pyrazole ring: : Starting with a suitable dicarbonyl compound reacting with hydrazine to form a pyrazole derivative.
Attachment of the furan ring: : The pyrazole intermediate can then undergo a Suzuki coupling reaction with a furan boronic acid to attach the furan ring.
Attachment of the sulfonamide group: : Finally, the compound undergoes a sulfonamide formation reaction with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.
These steps need careful control of temperature, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the same synthetic steps are followed but optimized for large quantities. Using continuous flow reactors and efficient catalytic systems, the reactions can be scaled up while minimizing waste and maximizing output. Automation and rigorous quality control are essential to maintain consistency and quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-epoxide derivatives.
Reduction: : Reduction of the nitro group (if present) on the benzene ring can yield amine derivatives.
Substitution: : The presence of the sulfonamide group makes it amenable to nucleophilic substitution reactions, particularly at the sulfonyl position.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide under acidic conditions.
Reduction: : Common reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of base catalysts such as triethylamine (TEA).
Major Products Formed
Oxidation: : Furan-epoxide derivatives.
Reduction: : Amines.
Substitution: : Sulfonyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide serves as an intermediate in the synthesis of various complex molecules, especially those with pharmacological potential.
Biology
Its interaction with biological macromolecules, particularly proteins, makes it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine
Given its structural features, this compound has been explored for its potential as an anti-inflammatory agent, as well as in cancer research for its ability to inhibit specific enzymatic pathways involved in cell proliferation.
Industry
In the industrial sector, it's used in the development of new materials, particularly those requiring specific molecular frameworks for their properties, like polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves its binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to changes in cellular processes. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus halting the enzyme's catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamides: : These compounds have similar frameworks but lack the trifluoromethoxy group, leading to different pharmacokinetic properties.
2-(trifluoromethoxy)benzenesulfonamide derivatives: : Compounds with varying groups attached to the sulfonamide nitrogen, altering their chemical and biological activities.
Furan and pyrazole hybrids: : Other hybrids with differing substituents on the furan or pyrazole rings.
Uniqueness
What sets N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide apart is its trifluoromethoxy group, which can significantly enhance its metabolic stability and lipophilicity, making it a promising candidate for drug development.
Now, what do you think about this compound's potential? Intriguing, isn't it?
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-14-3-1-2-4-15(14)27(23,24)21-6-7-22-10-13(9-20-22)12-5-8-25-11-12/h1-5,8-11,21H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJBDVXUKKSKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)
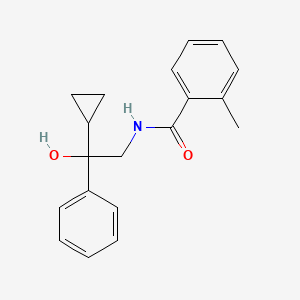
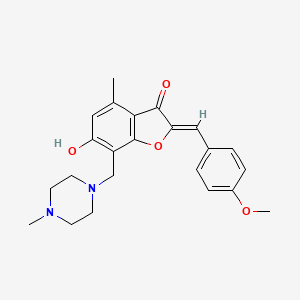
![tert-butyl N-(1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidin-4-yl)carbamate](/img/structure/B2453652.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2453655.png)
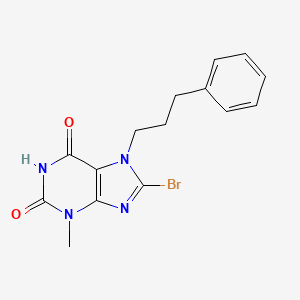
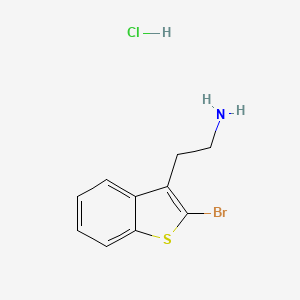
![(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B2453660.png)
![N-(2-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2453661.png)
